Product packaging for Cinnamimidamide hydrochloride(Cat. No.:CAS No. 54246-66-1)

Cinnamimidamide hydrochloride

Cat. No.: B1644040
CAS No.: 54246-66-1
M. Wt: 182.65 g/mol
InChI Key: FTIRTJVRBRTVKN-UHDJGPCESA-N
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Description

Contextualization within Amidine and Amidoxime (B1450833) Chemistry

Amidines are a class of organic compounds characterized by the R-C(=NR')NR''R''' functional group. They are considered nitrogen analogues of carboxylic acids and esters. The chemistry of amidines is extensive, and they are recognized for their utility as versatile synthetic intermediates. A common and historically significant method for the synthesis of amidine hydrochlorides is the Pinner reaction. This reaction typically involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imidate salt (a Pinner salt), which is then reacted with ammonia (B1221849) or an amine to yield the corresponding amidine.

Amidoximes, on the other hand, are derivatives of oximes and are often used as precursors or prodrugs for amidines. The conversion of amidoximes to amidines is a key transformation in medicinal chemistry, as it can improve the bioavailability of pharmacologically active amidine compounds.

Rationale for Academic Investigation of Cinnamimidamide (B3282115) Scaffolds

The academic interest in the cinnamimidamide scaffold stems from the well-documented biological activities of compounds containing the cinnamoyl moiety. Cinnamic acid and its derivatives have been shown to possess a wide range of pharmacological properties, including antimicrobial, and enzyme inhibitory activities. For instance, studies on various cinnamic acid derivatives have demonstrated their potential to inhibit enzymes such as β-glucuronidase. nih.gov

The incorporation of the amidine group into a cinnamoyl backbone is a strategic approach in medicinal chemistry. Amidines are known to be strongly basic and can exist as protonated cations at physiological pH, which can facilitate interactions with biological targets such as enzymes and nucleic acids. Therefore, the cinnamimidamide scaffold represents a hybridization of a biologically active pharmacophore (cinnamoyl group) with a functional group (amidine) that can enhance its interaction with biological systems.

Scope and Research Significance of Cinnamimidamide Hydrochlorides

The research significance of cinnamimidamide hydrochloride lies in its potential as a building block for the synthesis of more complex molecules and as a lead compound for drug discovery. The hydrochloride salt form offers advantages in terms of stability and solubility, which are crucial for both chemical synthesis and biological testing.

The primary focus of research on this compound and its derivatives would be to explore their biological activity profile. Given the properties of the constituent moieties, these compounds are logical candidates for investigation as enzyme inhibitors, antimicrobial agents, or other therapeutic agents. The systematic exploration of structure-activity relationships (SAR) within a series of cinnamimidamide derivatives could lead to the identification of compounds with potent and selective biological effects.

Compound Data

Compound Name
This compound
Cinnamic acid
β-glucuronidase
Ammonia
Hydrogen chloride

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₉H₁₁ClN₂
Molecular Weight 182.65 g/mol
CAS Number 54246-66-1
Synonyms 3-Phenyl-2-propenimidamide hydrochloride, Cinnamamidine hydrochloride
Appearance Solid (predicted)
Solubility Soluble in water (predicted)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClN2 B1644040 Cinnamimidamide hydrochloride CAS No. 54246-66-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenylprop-2-enimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H3,10,11);1H/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIRTJVRBRTVKN-UHDJGPCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35112-42-6
Record name 2-Propenimidamide, 3-phenyl-, monohydrochloride, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35112-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Reaction Mechanisms of Cinnamimidamide and Its Derivatives

Established Synthetic Pathways to Cinnamimidamide (B3282115) Hydrochlorides

Conventional Multistep Syntheses

The most established and conventional method for preparing amidine hydrochlorides is the Pinner reaction, first reported by Adolf Pinner in 1877. synarchive.comwikipedia.org This two-step process is a reliable and widely used method for converting nitriles into the corresponding amidines. synarchive.comnumberanalytics.com

The synthesis of cinnamimidamide hydrochloride via the Pinner reaction would begin with cinnamonitrile. The process involves:

Formation of the Pinner Salt: Cinnamonitrile is treated with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride (HCl) gas. organic-chemistry.orgresearchgate.net This acid-catalyzed reaction forms an intermediate alkyl imidate salt, known as a Pinner salt. wikipedia.orgjk-sci.com It is crucial to maintain low temperatures and anhydrous (water-free) conditions, as the Pinner salt is thermodynamically unstable and can rearrange into other products. wikipedia.orgjk-sci.com

Ammonolysis: The isolated Pinner salt is then reacted with ammonia (B1221849), typically dissolved in alcohol, to yield the final this compound product. researchgate.netgoogle.com The excess ammonium (B1175870) chloride, a common byproduct, can be removed through purification processes to improve the final product's purity. google.com

Novel Synthetic Methodologies for N-Substituted Cinnamimidamide Derivatives

Modern synthetic chemistry focuses on improving efficiency, reducing waste, and expanding molecular diversity.

One-Pot Dehydrative Condensation Strategies

One-pot reactions, where multiple reaction steps occur in the same vessel without isolating intermediates, offer significant advantages in terms of time, resources, and yield. For the synthesis of N-substituted amidines, dehydrative condensation is a promising strategy.

Drawing an analogy from the synthesis of N-substituted amidoximes, a one-pot method for N-substituted cinnamimidamides could be envisioned. rsc.orgnih.gov Such a process might involve the Ph₃P–I₂-mediated dehydrative condensation between a cinnamamide (B152044) and an amine. rsc.orgnih.gov This method is valued for its mild conditions and short reaction times. nih.gov Another approach involves the direct condensation of sulfonamides and formamides catalyzed by sodium iodide (NaI), which represents a green methodology with high atom economy. organic-chemistry.org

Three-component reactions are another efficient one-pot strategy. A novel synthesis of amidines has been demonstrated by reacting cyclic ketones, alicyclic amines, and electrophilic azides without the need for a catalyst. nih.gov

Table 1: Hypothetical One-Pot Synthesis of N-Substituted Cinnamimidamides
Starting CinnamamideAminePotential Product
CinnamamideAnilineN-Phenylcinnamimidamide
CinnamamideBenzylamineN-Benzylcinnamimidamide
CinnamamidePiperidine1-(Cinnamimidoyl)piperidine

This table is illustrative and based on analogous one-pot reaction principles.

Utilization of Carboxylic Acids and Acid Chlorides as Precursors

Carboxylic acids and their more reactive derivatives, acid chlorides, are common starting materials for amide and, subsequently, amidine synthesis.

From Carboxylic Acids: Direct amidation of carboxylic acids with amines is a green and atom-economical approach. oup.comacs.org This condensation reaction can be promoted by various reagents:

Polyphosphoric Acid Trimethylsilyl (B98337) Ester (PPSE): This reagent can facilitate the reaction between a carboxylic acid and an amine. oup.com Interestingly, by controlling the temperature, the reaction can be directed to yield either an amide (at 100 °C with pyridine) or an N,N'-disubstituted amidine (at 160 °C). oup.comcapes.gov.br

Boron-Based Reagents: Boric acid and its derivatives, like B(OCH₂CF₃)₃, have emerged as effective catalysts for direct amide formation under relatively mild conditions. acs.orgorgsyn.org These methods are often praised for being environmentally friendlier than traditional coupling agents. orgsyn.org

From Acid Chlorides: A more traditional, two-step route involves:

Activation: Cinnamic acid is first converted to its highly reactive acid chloride, cinnamoyl chloride, using reagents like thionyl chloride or oxalyl chloride. ucl.ac.uk

Amination/Amidation: The cinnamoyl chloride is then reacted with an amine to form the corresponding N-substituted cinnamamide. This is a robust and widely used method for creating amide bonds. ucl.ac.uk The resulting amide would then need to be converted to the target amidine in a subsequent step.

Green Chemistry Approaches in Cinnamimidamide Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk For cinnamimidamide synthesis, this could involve several strategies.

Catalytic Methods: Using catalysts instead of stoichiometric reagents reduces waste. Copper-catalyzed protocols for amidine synthesis, using oxygen as a green oxidant, have been developed. mdpi.com

Sustainable Solvents: Replacing hazardous solvents with greener alternatives like 2-MeTHF, cyclopentyl methyl ether (CPME), or even water is a key goal. rsc.orgnih.gov Enzymatic methods for amide bond formation have been successfully demonstrated in green solvents. nih.gov

Alternative Reagents: Employing less toxic and more efficient reagents is crucial. Boric acid is considered a green catalyst for amidation. orgsyn.org Research into base-catalyzed Pinner-type reactions or strong base activation of amines provides alternatives to the traditional acid-catalyzed routes, which can be more suitable for certain types of nitriles. wikipedia.orguoregon.edu

Table 2: Comparison of Conventional vs. Green Synthetic Approaches
StepConventional ApproachGreen AlternativeSource
Activation Stoichiometric coupling agents (e.g., thionyl chloride, HATU)Catalytic boric acid; Enzymatic catalysis orgsyn.orgucl.ac.uknih.gov
Solvent Chlorinated solvents (e.g., chloroform, dioxane)Ethereal green solvents (e.g., 2-MeTHF); Water; Minimal or no solvent jk-sci.comrsc.orgnih.gov
Oxidant N/AMolecular Oxygen (O₂) mdpi.com
Overall Process Multi-step synthesis with intermediate isolationOne-pot synthesis; Tandem reactions nih.govnih.gov

Mechanistic Elucidation of Cinnamimidamide Formation Reactions

The formation of cinnamimidamide, like other amidines, can be achieved through various synthetic routes, with the Pinner reaction and the reaction of amides with halogenating agents being two of the most common. The underlying mechanisms for these transformations provide insight into the stepwise formation of the amidine moiety.

In-depth Mechanistic Studies of Dehydrative Condensation

While direct dehydrative condensation of a carboxylic acid with an amine is a common method for amide synthesis researchgate.netlibretexts.org, the formation of an amidine from a primary amide and an amine is more complex and often involves activation of the amide. One of the principal methods for synthesizing amidines is the Pinner reaction, which starts from a nitrile, not an amide. numberanalytics.comwikipedia.orgjk-sci.com However, a related approach involves the conversion of a secondary amide to a reactive intermediate.

A plausible pathway for forming cinnamimidamide from cinnamamide involves a dehydrative condensation that is facilitated by an activating agent. This process can be mechanistically understood in the context of converting the amide into a more electrophilic species that can then react with an amine.

The reaction of a secondary amide with a halogenating agent, such as oxalyl chloride or thionyl chloride, is a well-established method for generating imidoyl chlorides. fiveable.mewikipedia.orgresearchgate.netnih.gov The mechanism proceeds as follows:

Activation of the Amide: The secondary amide, in this case, a substituted cinnamamide, is treated with a halogenating agent like oxalyl chloride. The carbonyl oxygen of the amide attacks the electrophilic center of the halogenating agent.

Formation of a Vilsmeier-like Intermediate: This initial adduct readily collapses, with the elimination of leaving groups (such as CO, CO2, and a chloride ion), to form a highly electrophilic chloroiminium ion, which is in equilibrium with the imidoyl chloride. acs.org

Nucleophilic Attack by Amine: An amine then acts as a nucleophile, attacking the electrophilic carbon of the imidoyl chloride.

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

Elimination to Form the Amidine: The tetrahedral intermediate then collapses, eliminating a chloride ion and a proton to yield the final amidine product.

Another relevant mechanistic pathway is the direct condensation of an amine with an N,N-dimethylacetamide dimethyl acetal, which can yield an acetamidine. This reaction's outcome can be influenced by temperature and solvent, and the formation of an imidate ester can be a competing reaction. organic-chemistry.org

Identification and Characterization of Reaction Intermediates

The synthesis of cinnamimidamide, particularly through established methods like the Pinner reaction or from amides, involves the formation of key reactive intermediates. The identification and characterization of these transient species are crucial for understanding the reaction pathway.

Pinner Salt Intermediate: In the Pinner reaction, the primary intermediate is an imidate salt, often referred to as a Pinner salt . numberanalytics.comwikipedia.orgjk-sci.comorganic-chemistry.org This salt is formed by the acid-catalyzed addition of an alcohol to a nitrile (cinnamonitrile in this case). numberanalytics.comwikipedia.orgnih.gov The general structure of a Pinner salt is an alkyl imidate hydrochloride. These intermediates are typically not isolated due to their thermodynamic instability and are reacted in situ with ammonia or an amine to form the corresponding amidine. wikipedia.org Their formation is favored at low temperatures to prevent rearrangement to an amide and an alkyl chloride. wikipedia.org

Imidoyl Chloride Intermediate: When synthesizing amidines from amides, the key intermediate is the imidoyl chloride . fiveable.mewikipedia.orgresearchgate.net This species is generated by the reaction of a monosubstituted or disubstituted amide with a halogenating agent such as phosgene, thionyl chloride, or oxalyl chloride. wikipedia.orgnih.gov Imidoyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of the chlorine atom and the imine nitrogen. fiveable.me They readily react with nucleophiles like amines to form amidines. wikipedia.org The formation of imidoyl chlorides can be confirmed by spectroscopic methods, and in some cases, they can be isolated, although they are often generated and used in situ. nih.gov In their infrared spectra, imidoyl chlorides exhibit a characteristic C=N stretching band. wikipedia.org

N-Amidinyliminium Ions: In certain cyclocondensation reactions leading to guanidine-containing structures, N-amidinyliminium ions have been identified as key intermediates. nih.gov These are generated from α-(phenylthio)amidine precursors and undergo cyclization with various unsaturated compounds. nih.gov While not directly on the main pathway to a simple cinnamimidamide, the characterization of such iminium ions highlights the types of reactive species that can be involved in amidine chemistry.

The characterization of these intermediates often relies on spectroscopic techniques performed under the reaction conditions (in situ analysis) or by trapping experiments. For instance, the progress of reactions involving the formation of cyclic N-acyl amidines from N-silyl enamines and acyl azides has been monitored using in situ nuclear magnetic resonance spectroscopy. mdpi.com

IntermediatePrecursorMethod of GenerationKey Characteristics
Pinner Salt (Alkyl Imidate Hydrochloride)CinnamonitrileReaction with alcohol and strong acid (e.g., HCl)Thermodynamically unstable, usually not isolated, reacts with amines to form amidines. wikipedia.org
Imidoyl ChlorideCinnamamideReaction with a halogenating agent (e.g., oxalyl chloride, thionyl chloride)Highly reactive electrophile, reacts with amines to form amidines, characterized by a C=N stretch in IR spectroscopy. fiveable.mewikipedia.org
N-Amidinyliminium Ionα-(phenylthio)amidineReaction with a Lewis acid (e.g., Cu(OTf)₂)Involved in cyclocondensation reactions. nih.gov

Spectroscopic Investigations for Reaction Pathway Analysis (e.g., 31P{1H} NMR)

Spectroscopic methods are indispensable tools for elucidating reaction pathways in the synthesis of cinnamimidamide and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in identifying starting materials, intermediates, and final products.

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize the structures of cinnamamide precursors and the final cinnamimidamide products. researchgate.netui.ac.idashdin.com For instance, in the synthesis of N-(substituted phenyl)-methanesulphonamides, ¹H and ¹³C chemical shifts were assigned to the various protons and carbons of the molecules. researchgate.net The chemical shifts of protons and carbons in the cinnamoyl moiety would be characteristic. The vinyl protons typically appear as doublets in the aromatic region of the ¹H NMR spectrum, and their coupling constant can confirm the trans stereochemistry. The carbonyl carbon of a cinnamamide precursor would have a characteristic chemical shift in the ¹³C NMR spectrum, which would be absent in the final cinnamimidamide, being replaced by the signal of the amidine carbon. The study of N-substituted imidamide derivatives has shown that the signals for protons attached to nitrogen atoms can sometimes be undetectable. ugr.es The chemical shifts of ring carbons in N-alkylpiperidines and their corresponding N-oxides have been shown to be influenced by the nature of the N-alkyl substituent, a principle that would apply to N-substituted cinnamimidamides as well. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The conversion of a cinnamamide to a cinnamimidamide would be marked by the disappearance of the amide C=O stretching vibration and the appearance of a C=N stretching vibration for the imine functionality of the amidine. The N-H stretching vibrations of the amidine group would also be observable. In the synthesis of imidoyl chlorides from amides, the characteristic C=N stretching band appears in the region of 1650–1689 cm⁻¹. wikipedia.org

³¹P{¹H} NMR Spectroscopy: While there is no specific literature detailing the use of ³¹P{¹H} NMR in the synthesis of cinnamimidamide, this technique would be highly relevant if phosphorus-based reagents were employed for the dehydrative condensation. For example, reagents like phosphorus pentachloride (PCl₅) can be used to convert amides to imidoyl chlorides. semanticscholar.org If such a reagent were used, ³¹P{¹H} NMR could be employed to monitor the conversion of the phosphorus reagent into byproducts, such as phosphoryl chloride (POCl₃) or phosphoric acid derivatives, thus providing insight into the reaction progress and mechanism. The synthesis of phosphoryl amidines has been reported where an unstable imidoyl chloride is generated via the intramolecular loss of triphenylphosphine (B44618) oxide from a phosphazene, a transformation that could be monitored by ³¹P{¹H} NMR.

The following table summarizes the key spectroscopic data that would be expected during the synthesis of cinnamimidamide.

Compound TypeKey Functional GroupExpected ¹H NMR SignalsExpected ¹³C NMR SignalsExpected IR Bands
CinnamamideAmideVinyl protons (doublets), aromatic protons, N-H protonCarbonyl carbon, vinyl carbons, aromatic carbonsC=O stretch, N-H stretch, C=C stretch
Imidoyl ChlorideImidoyl chlorideVinyl protons, aromatic protonsImine carbon (C=N), vinyl carbons, aromatic carbonsC=N stretch
CinnamimidamideAmidineVinyl protons, aromatic protons, N-H protons (can be broad or exchangeable)Amidine carbon, vinyl carbons, aromatic carbonsN-H stretch, C=N stretch, C=C stretch

Advanced Structural Characterization of Cinnamimidamide Hydrochlorides

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled method for determining the structure of organic molecules in solution. For cinnamimidamide (B3282115) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.

Complete ¹H and ¹³C NMR Assignments for Structural Confirmation

The first step in the NMR analysis of cinnamimidamide hydrochloride involves the acquisition and assignment of its ¹H and ¹³C NMR spectra. The proton (¹H) NMR spectrum would provide information on the chemical environment, multiplicity (splitting pattern), and integration (number of protons) for each unique proton in the molecule. The carbon (¹³C) NMR spectrum, in turn, would reveal the number of unique carbon atoms and their chemical environments.

Expected ¹H NMR Data for this compound:

Protons Expected Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 8.0 m
Vinyl-H 6.5 - 7.5 d, dd

Expected ¹³C NMR Data for this compound:

Carbon Expected Chemical Shift (ppm)
C=N (imidamide) 160 - 170
Aromatic-C 120 - 140

These assignments are foundational for the more complex 2D NMR analyses.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms within a molecule and for elucidating its stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be crucial in tracing the spin systems of the cinnamoyl fragment, connecting the vinyl protons to each other and to the aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum would confirm a C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close in space, regardless of whether they are bonded. This is particularly important for determining the stereochemistry, such as the E or Z configuration of the double bond in the cinnamoyl moiety. Spatial proximity between specific vinyl and aromatic protons would provide definitive evidence for the stereoisomer present.

Solid-State NMR for Crystalline Forms of this compound

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) offers insights into the structure and packing of the compound in its crystalline form. For this compound, ssNMR, particularly ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) experiments, could reveal the presence of different polymorphs, identify non-equivalent molecules in the unit cell, and provide information about intermolecular interactions, such as hydrogen bonding involving the hydrochloride and amidinium groups.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution and tandem mass spectrometry techniques are critical for confirming the elemental composition and elucidating the fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound. The experimentally determined exact mass would be compared to the calculated theoretical mass for the proposed formula (C₉H₁₁N₂Cl) to confirm its composition.

Expected HRMS Data for this compound:

Ion Calculated m/z

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion or protonated molecule of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and the stability of its different parts.

For this compound, characteristic fragmentation pathways would be expected. The fragmentation pattern would likely involve the loss of ammonia (B1221849) (NH₃) or the cleavage of the bond between the cinnamoyl group and the imidamide moiety. By analyzing the masses of the fragment ions, the structural proposal can be further corroborated.

Expected Fragmentation Data for this compound:

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
183.0918 166.0652 NH₃

By combining the detailed insights from both advanced NMR and MS techniques, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for any further chemical or biological investigations of this compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as a powerful and indispensable analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides high-resolution structural data, which is fundamental to understanding the physicochemical properties of pharmaceutical compounds like this compound. researchgate.netmigrationletters.com The insights gained from X-ray crystallographic studies are crucial for correlating a molecule's structure with its behavior, a cornerstone of rational drug design. researchgate.net

Determination of Crystal Structure and Molecular Conformation

The process of X-ray crystallography involves irradiating a single crystal of the target compound with an X-ray beam. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded and analyzed. migrationletters.com This analysis, governed by Bragg's Law, allows for the calculation of the electron density distribution throughout the crystal, which in turn reveals the precise position of each atom. researchgate.net

For this compound, this technique would elucidate critical structural parameters. These include the bond lengths and angles within the cinnamimidamide cation and the spatial relationship with the chloride anion. The conformation of the cinnamimidamide moiety, such as the planarity of the phenyl ring and the geometry of the imidamide group, would be definitively established. This detailed molecular geometry is essential for understanding the molecule's intrinsic properties and its potential interactions with biological targets. nih.gov

A hypothetical data table for the crystal structure determination of a compound like this compound is presented below. Please note that as of the last update, specific crystallographic data for this compound has not been publicly deposited in crystallographic databases. The following table illustrates the type of information that would be obtained from such an analysis.

Crystal DataHypothetical this compound
Empirical Formula C9H11N2 · HCl
Formula Weight 182.66
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123 Å, b = 5.432 Å, c = 16.789 Å
α = 90°, β = 95.12°, γ = 90°
Volume 918.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.321 g/cm³
Wavelength 1.54178 Å (Cu Kα)
Temperature 293(2) K

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Beyond individual molecular structure, X-ray crystallography provides unparalleled insight into the packing of molecules within the crystal lattice. This packing is dictated by a variety of intermolecular interactions, with hydrogen bonding often playing a dominant role, particularly in the crystal structures of salts like hydrochlorides. nih.govresearchgate.net In the solid state of this compound, the protonated imidamide group and the chloride anion are expected to be key players in forming an extensive hydrogen-bonding network.

The analysis of this network involves identifying hydrogen bond donors (such as the N-H groups of the cation) and acceptors (the chloride anion and potentially the nitrogen atoms of the imidamide group). The geometry of these bonds—specifically the donor-hydrogen, hydrogen-acceptor distances, and the donor-hydrogen-acceptor angles—are precisely determined. These interactions are critical in stabilizing the crystal structure. mdpi.com The collective arrangement of these hydrogen bonds can lead to the formation of one-, two-, or three-dimensional networks, which significantly influence the material's properties. researchgate.net

The following interactive table details the kind of hydrogen bond geometries that would be analyzed in the crystal structure of this compound.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry of A
N1H1ACl10.912.253.15175x, y, z
N1H1BCl10.912.303.20170-x, y+1/2, -z
N2H2Cl10.902.283.17172x, y-1, z

Chemical Derivatization Strategies for Cinnamimidamide Research

Derivatization for Enhanced Analytical Profiling

The inherent chemical properties of cinnamimidamide (B3282115) hydrochloride can present challenges for its detection and quantification using standard analytical techniques. Derivatization is a crucial step to overcome these limitations by modifying the molecule to improve its chromatographic behavior and detectability.

Strategies for Improved Chromatographic Detectability (HPLC, GC-MS)

For high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often essential to enhance the volatility, thermal stability, and chromatographic separation of polar compounds like cinnamimidamide. jfda-online.comlibretexts.orgyoutube.com The primary target for derivatization on the cinnamimidamide molecule is the amidine functional group, which contains active hydrogens. youtube.com

Common derivatization approaches for amine-containing compounds, which are analogous to the amidine group, include silylation, acylation, and alkylation. libretexts.org Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often combined with a catalyst like trimethylchlorosilane (TMCS), are widely used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.netresearchgate.net This process significantly increases the volatility of the analyte, making it amenable to GC-MS analysis. libretexts.org Acylation, using reagents like anhydrides or acyl chlorides, and alkylation, which introduces an aliphatic or aromatic group, also serve to decrease polarity and improve chromatographic performance. libretexts.org

The selection of the appropriate derivatization reagent and method is critical and depends on the specific analytical requirements. For instance, in a study on the analysis of catecholamines, selective derivatization to form O-TMS, N-heptafluorobutylacyl (HFBA) derivatives using N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) and N-methyl-bis(heptafluorobutyramide) (MBHFBA) was found to be highly effective for GC-MS analysis, providing good sensitivity and peak separation. researchgate.net While direct derivatization studies on cinnamimidamide hydrochloride are not extensively reported, the principles established for other amine-containing compounds provide a strong foundation for developing effective analytical methods.

Table 1: Common Derivatization Reagents for HPLC and GC-MS Analysis of Amine-Containing Compounds

Derivatization ReagentTarget Functional GroupChromatographic TechniquePurpose
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCSAmines, AmidesGC-MSIncreases volatility and thermal stability
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)AminesGC-MSIncreases volatility
Pentafluorobenzoyl chloridePrimary and Secondary AminesGC-MSImproves detectability by electron capture detector (ECD)
Dansyl ChloridePrimary and Secondary AminesHPLC-FluorescenceIntroduces a fluorescent tag
o-Phthalaldehyde (B127526) (OPA)Primary AminesHPLC-FluorescenceForms fluorescent isoindole derivatives
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary and Secondary AminesHPLC-FluorescenceAdds a highly fluorescent group

Introduction of Chromophores and Fluorophores for Spectroscopic Analysis

For spectroscopic analysis, particularly UV-Visible and fluorescence spectroscopy, the introduction of chromophoric and fluorophoric groups is a common strategy to enhance detection sensitivity. researchgate.net this compound itself possesses some UV absorption due to the cinnamoyl moiety, but its native fluorescence is likely to be weak. Derivatization with reagents that introduce highly absorbing or fluorescent tags can significantly improve the limits of detection.

Reagents such as dansyl chloride, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used to label primary and secondary amines, forming highly fluorescent derivatives that can be detected with high sensitivity by HPLC with fluorescence detection (HPLC-FLD). researchgate.netnih.govresearchgate.net For instance, NBD-Cl is a fluorogenic reagent used for the examination of amino acids and primary or secondary amines. nih.gov Similarly, o-phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives, a reaction that is often automated in HPLC systems for online derivatization. nih.gov

The choice of labeling reagent depends on factors such as the reactivity of the target functional group, the stability of the derivative, and the desired spectroscopic properties (absorption and emission wavelengths). While specific applications to this compound are not prevalent in the literature, the extensive use of these labeling strategies for other amine-containing pharmaceuticals provides a clear roadmap for its analytical development. researchgate.netnih.gov

Optimization of Derivatization Reaction Conditions (Temperature, Time, Reagents)

The efficiency of a derivatization reaction is highly dependent on several parameters, including temperature, reaction time, and the concentration of reagents. researchgate.netnih.gov Optimization of these conditions is crucial to ensure complete and reproducible derivatization, which is essential for accurate quantitative analysis.

A study on the GC-MS analysis of pharmaceuticals optimized derivatization by finding that using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine (B92270) and ethyl acetate (B1210297) at 60°C for 30 minutes was optimal. researchgate.net Similarly, an optimized workflow for GC-MS-based metabolomics highlighted the importance of consistent derivatization time and the careful selection of reagent volume and incubation temperature to ensure reproducibility. nih.gov In another example involving in-situ aqueous derivatization for GC-MS analysis, parameters such as stirring time, reaction time, reagent concentration, and pH were all investigated to maximize the efficiency of the derivatization and extraction steps. nih.gov

The development of an analytical method for this compound would require a systematic study of these parameters to establish a robust and reliable derivatization protocol. This would involve varying one parameter at a time while keeping others constant and monitoring the yield of the desired derivative, often assessed by the peak area in a chromatogram.

Synthetic Derivatization for Chemical Reactivity Modulation

Beyond enhancing analytical detectability, chemical derivatization of this compound can be employed to modulate its chemical reactivity, leading to the synthesis of new compounds with potentially altered biological activities.

Functional Group Transformations for Library Synthesis

The synthesis of a library of cinnamimidamide analogs can be a valuable strategy in drug discovery to explore structure-activity relationships (SAR). nih.govsciforum.netsciforum.net This involves the systematic modification of different functional groups within the cinnamimidamide scaffold. The cinnamoyl moiety, with its aromatic ring and double bond, and the imidamide group offer multiple sites for chemical modification.

For instance, the aromatic ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. The double bond can be subjected to reactions such as hydrogenation or epoxidation. The imidamide group, with its nucleophilic nitrogen atoms, can be acylated, alkylated, or used as a handle for the attachment of other molecular fragments.

The synthesis of cinnamamide (B152044) derivatives has been reported, where cinnamoyl chloride was reacted with substituted 2-aminothiophenes to generate a library of novel amide derivatives. ashdin.com Similarly, the synthesis of cinnamoyl and hydroxycinnamoyl amino acid conjugates has been explored. nih.govresearchgate.netnih.govresearchgate.net These studies, while not directly on cinnamimidamide, demonstrate the feasibility of modifying the cinnamoyl portion of the molecule. A versatile reaction sequence combining symmetric building blocks and combinatorial functional group transformation has been described for the synthesis of pyrimidine (B1678525) libraries, a strategy that could be adapted for creating diverse cinnamimidamide analogs. nih.govsciforum.netsciforum.net

Table 2: Potential Functional Group Transformations for Cinnamimidamide Library Synthesis

Target MoietyTransformation ReactionPotential Reagents/ConditionsResulting Functional Group
Aromatic RingElectrophilic Aromatic SubstitutionNitrating agents, Halogenating agentsNitro, Halogen
Double BondHydrogenationH₂, Pd/CAlkane
Double BondEpoxidationm-CPBAEpoxide
Imidamide NHAcylationAcyl chlorides, AnhydridesN-acyl imidamide
Imidamide NHAlkylationAlkyl halidesN-alkyl imidamide

Preparation of Prodrugs or Bioconjugates of Cinnamimidamide Hydrochlorides

The development of prodrugs is a well-established strategy to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov For this compound, which contains a basic amidine group that is likely to be protonated at physiological pH, a prodrug approach could enhance its oral bioavailability. nih.gov

Strategies for creating prodrugs of amidine-containing compounds often involve masking the amidine functionality. One approach is the formation of N-hydroxylated derivatives (amidoximes), which are less basic and can be absorbed more readily before being metabolically reduced back to the active amidine. nih.gov

Bioconjugation involves the covalent attachment of a molecule to a larger biomolecule, such as a peptide, protein, or oligonucleotide, or to a small molecule with specific targeting properties. nih.govresearchgate.netnih.govresearchgate.net This can be used to deliver cinnamimidamide to a specific site of action, thereby increasing its efficacy and reducing potential side effects. The synthesis of cinnamoyl-amino acid conjugates is a prime example of bioconjugation, where the cinnamoyl moiety is linked to an amino acid. nih.govresearchgate.netnih.govresearchgate.net In one study, cinnamic acid derivatives were conjugated with various amino acids to create new compounds with cytotoxic properties. nih.gov Another study synthesized conjugates of cinnamic acid with metronidazole (B1676534) and memantine, demonstrating the versatility of this approach. nih.govnih.govresearchgate.net

The synthesis of such prodrugs and bioconjugates of this compound would typically involve reacting the amidine group or another suitable functional handle on the molecule with a promoiety or a biomolecule, often using coupling agents to facilitate the reaction.

Exploration of Biological Target Interactions of Cinnamimidamide Scaffolds

Identification of Potential Biological Targets for Cinnamimidamide (B3282115) Derivatives

The cinnamamide (B152044) scaffold, characterized by a phenyl ring connected to an amide via an α,β-unsaturated carbonyl system, is a "privileged structure" in drug discovery. nih.govnih.gov Its derivatives have been found to interact with a variety of biological targets, primarily enzymes and receptors, leading to modulation of their physiological functions.

Enzyme Inhibition and Activation Profiling (e.g., Histone Deacetylase Inhibition by Cinnamyl Hydroxamates)

Cinnamamide derivatives have shown significant activity as enzyme inhibitors. nih.gov A prominent example, aligning with the related cinnamyl hydroxamate structure, is the inhibition of histone deacetylases (HDACs). nih.gov HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. mdpi.commdpi.com

Cinnamyl hydroxamates have been developed as potent HDAC inhibitors. mdpi.comnih.gov These compounds typically feature a cinnamoyl group acting as a linker, a zinc-binding group (ZBG) like hydroxamic acid that chelates the zinc ion in the enzyme's active site, and a "capping" group that interacts with the surface of the enzyme. mdpi.com Studies have described several series of cinnamyl hydroxamates and related 2-aminoanilides that display potent and selective inhibition of Class I HDACs (such as HDAC1) over Class II HDACs (like HDAC4). nih.gov For instance, certain urea-based cinnamyl hydroxamate derivatives have demonstrated nanomolar potency against hematological tumor cell lines, inducing cell growth arrest and apoptosis. nih.gov The cinnamoyl hydroxamic acid moiety is a well-established chemical fragment for HDAC inhibition and is present in FDA-approved drugs like Belinostat and Panobinostat. mdpi.com

Beyond HDACs, cinnamamide derivatives have been investigated as inhibitors of other enzymes, such as α-glucosidase, which is a target for managing type 2 diabetes. mdpi.com

Receptor Binding and Modulation Studies

The cinnamamide scaffold has been identified as a modulator of various receptors, including nuclear receptors and G-protein coupled receptors (GPCRs). A notable example is the targeting of the Liver X Receptor (LXR), a nuclear receptor that governs cholesterol and fatty acid metabolism. nih.govresearchgate.net

Specifically, certain cinnamamide derivatives have been identified as LXR antagonists. One such compound, N-(4-trifluoromethylphenyl) 3,4-dimethoxycinnamamide (B78922) (TFCA), was found to inhibit the activation of LXRα induced by synthetic agonists. nih.govresearchgate.net This inhibitory action was shown to suppress the expression of lipogenic genes in hepatocytes, highlighting its potential for addressing conditions like fatty liver disease. nih.govresearchgate.net

A review of cinnamamide derivatives with activity in the central and peripheral nervous systems indicates a broad range of potential receptor targets. nih.gov These include:

γ-aminobutyric acid type A (GABAA) receptors

N-methyl-D-aspartate (NMDA) receptors

Opioid receptors

Histamine H3 receptors nih.gov

This suggests that the cinnamamide scaffold is versatile and can be modified to achieve selective binding and modulation at numerous receptor sites.

Mechanistic Insights into Cinnamimidamide-Target Interactions

Understanding how cinnamamide derivatives bind to their targets at a molecular level is crucial for rational drug design. This involves elucidating the specific interactions that govern molecular recognition and the subsequent effects of this binding.

Elucidation of Molecular Recognition and Binding Modes

Molecular modeling and docking studies have provided significant insights into the binding modes of cinnamamide derivatives. For HDAC inhibitors, the cinnamyl hydroxamate moiety is considered optimal for engaging with the catalytic pocket of enzymes like HDAC6. nih.gov The hydroxamic acid group coordinates with the active site zinc ion, while the cinnamoyl linker and cap group form interactions with residues lining the catalytic tunnel. mdpi.comnih.gov

In the case of the LXRα antagonist TFCA, modeling studies indicated that it inhibits the activation of the receptor's ligand-binding domain by forming a key hydrogen bond with the residue Arg305. nih.govresearchgate.net This interaction appears to be central to its antagonist activity.

Similarly, in silico studies of antimicrobial cinnamides have predicted binding modes with fungal and bacterial enzymes. Molecular docking and subsequent molecular dynamics simulations suggested that certain cinnamides could target enzymes like caHOS2 (a histone deacetylase) in Candida albicans and saFABH (FabH fatty acid synthase) in Staphylococcus aureus. mdpi.com These computational models reveal potential hydrogen bonds and hydrophobic interactions between the ligand and key amino acid residues in the active site. mdpi.com

Studies of Allosteric Effects and Conformational Changes Induced by Ligand Binding

Direct evidence for allosteric modulation or specific, large-scale conformational changes induced by the binding of cinnamamide derivatives is not extensively documented in the available literature. Allosteric modulators bind to a site distinct from the primary (orthosteric) site, causing a conformational change that alters the target's activity. nih.govyoutube.com

However, some findings suggest that cinnamamide derivatives can influence protein function through mechanisms that extend beyond simple competitive binding. The LXRα antagonist TFCA, for example, was found to regulate the receptor's transcriptional control by influencing coregulator exchange. nih.govresearchgate.net Specifically, its binding leads to the dissociation of the TRAP/DRIP coactivator complex and facilitates the recruitment of the NCoR corepressor. nih.govresearchgate.net This action modulates the downstream signaling of the receptor by altering its interaction with other proteins, an effect that shares conceptual similarities with allosteric regulation. While not a direct conformational change of the ligand-binding pocket itself, it represents a change in the protein's functional state induced by the ligand.

Structure-Activity Relationship (SAR) Studies of Cinnamimidamide Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. For the cinnamamide scaffold, extensive SAR studies have been conducted across various biological activities. nih.gov

For anticonvulsant cinnamamides, research has shown that substituents on the phenyl ring and the amide nitrogen are critical. For example, introducing a meta-trifluoromethyl (m-CF3) group on the phenyl ring can lead to compounds with higher activity than unsubstituted analogs. nih.gov The nature of the group on the amide nitrogen also significantly influences activity and toxicity. nih.gov

In the context of HDAC inhibitors, SAR studies on urea-based cinnamyl hydroxamates have explored the influence of the linker connecting the cinnamoyl moiety to the cap group. nih.gov These studies help in fine-tuning the compound's geometry for optimal interaction with the enzyme's catalytic tunnel and surface.

For antimicrobial cinnamates and cinnamides, SAR analysis has revealed that increasing the lipophilicity of the ester or amide substituent can enhance activity, likely by improving penetration through biological membranes. mdpi.com For instance, the antifungal activity of cinnamates was shown to be potentiated when moving from a methyl to an ethyl and then to a butyl ester. mdpi.com

The antitumor activity of N-substituted phenyl cinnamides has also been linked to specific electronic properties. nih.gov Quantitative structure-activity relationship (QSAR) studies indicated a positive correlation between antitumor activity and the Lowest Unoccupied Molecular Orbital (LUMO) energy, suggesting that the ability of these compounds to accept electrons is a key factor in their mechanism of action. nih.gov

Systematic Investigation of Substituent Effects on Biological Activity

The biological efficacy of compounds derived from the cinnamic acid framework is significantly influenced by the nature and position of substituents on the phenyl ring. Current time information in Los Angeles, CA, US. Research on cinnamamide derivatives, which share the core cinnamoyl moiety with cinnamimidamides, has demonstrated that even minor alterations can lead to substantial changes in activity.

Systematic investigations into these substituent effects have revealed several key trends. For instance, in the context of antimicrobial activity, the introduction of certain alkyl groups can potentiate the biological response. A study on synthetic cinnamides showed that a butyl substituent resulted in a notable antifungal profile. mdpi.com Similarly, the presence of an isopropyl group was found to be important for antibacterial activity. mdpi.com

In the realm of anticancer research, the substitution on the phenyl ring of N-aryl-4-fluorocinnamides was found to be critical for their antiproliferative activity against liver cancer cell lines. nih.gov Specifically, N-phenyl-4-fluorocinnamides with no substitution on the phenyl ring showed moderate cytotoxicity, suggesting that the addition of various functional groups could enhance this activity. nih.gov

The following table summarizes the effects of different substituents on the biological activity of cinnamamide derivatives, offering a predictive framework for potential effects on a cinnamimidamide scaffold.

Compound Class Substituent Observed Biological Effect Reference
CinnamidesButyl groupPotentiated antifungal activity mdpi.com
CinnamidesIsopropyl groupImportant for antibacterial activity mdpi.com
N-aryl-4-fluorocinnamidesUnsubstituted phenylModerate cytotoxicity nih.gov
Cinnamide Derivatives2-aminothiophene with specific substitutions (C8, C9)Good in-vitro anti-inflammatory activity ashdin.comashdin.com

These findings underscore the importance of the systematic exploration of substituents to optimize the therapeutic potential of the cinnamimidamide scaffold.

Role of Core Structure Modifications on Potency and Selectivity

Modifications to the core structure of cinnamic acid derivatives play a pivotal role in determining their potency and selectivity. The transformation of the carboxylic acid group of cinnamic acid into an amide, forming the cinnamamide scaffold, is a prime example of a core modification that can unlock or enhance biological activity. ashdin.comashdin.com

Further modifications to this cinnamamide core have been explored to fine-tune activity. For example, the synthesis of novel cinnamamide derivatives containing substituted 2-aminothiophenes has yielded compounds with significant in-vitro antioxidant and anti-inflammatory properties. ashdin.comashdin.com This indicates that the addition of heterocyclic rings to the core structure can introduce new biological activities.

In another study, the introduction of capsaicin (B1668287) and/or ligustrazine moieties to the cinnamic acid structure resulted in derivatives with enhanced neuroprotective and angiogenic effects. nih.gov One such derivative, compound 14a , demonstrated potent protective effects on both human brain microvascular endothelium cells and neuroblastoma cells. nih.gov This highlights how conjugating the core structure with other bioactive molecules can lead to synergistic effects and dual-action compounds. nih.gov

The development of cinnamide-fluorinated compounds as anticancer agents further illustrates the impact of core modifications. The creation of an imidazolone (B8795221) derivative bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety led to a compound with significant antiproliferative activity against liver cancer cells, even arresting the cell cycle at the G1 phase. nih.gov

The table below details how modifications to the core cinnamoyl structure influence potency and selectivity.

Core Structure Modification Resulting Compound Class/Example Impact on Potency and Selectivity Reference
Addition of substituted 2-aminothiopheneNovel cinnamamide derivativesGood in-vitro antioxidant and anti-inflammatory activity ashdin.comashdin.com
Introduction of capsaicin and/or ligustrazine moietiesCompound 14a Enhanced neuroprotective and angiogenic effects nih.gov
Creation of an imidazolone derivativeImidazolone derivative 6 Significant antiproliferative activity against liver cancer cells; cell cycle arrest nih.gov

These examples demonstrate that strategic modifications to the core cinnamimidamide structure are a crucial avenue for developing potent and selective therapeutic agents targeting a range of diseases.

Computational Chemistry and Molecular Modeling in Cinnamimidamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Characterization of Ground and Excited States

Detailed quantum chemical studies specifically characterizing the ground and excited states of cinnamimidamide (B3282115) hydrochloride are not extensively available in publicly accessible literature. Such studies, typically employing methods like Density Functional Theory (DFT) or ab initio calculations, would be instrumental in understanding the molecule's conformational preferences, the distribution of electron density, and the nature of its frontier molecular orbitals (HOMO and LUMO). This information is critical for predicting its reactivity and metabolic stability.

Prediction of Spectroscopic Properties

Similarly, dedicated research on the prediction of spectroscopic properties of cinnamimidamide hydrochloride through quantum chemical calculations is not widely reported. Theoretical predictions of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra, are invaluable for confirming the structure of synthesized compounds and for interpreting experimental spectroscopic results. While the synthesis of a cinnamimidamide derivative has been reported, the computational prediction of its spectroscopic characteristics was not a focus of the published study. aun.edu.eg

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule, or ligand, might interact with a biological target, typically a protein. These methods are essential for identifying potential drug targets and for optimizing the binding of lead compounds.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

While comprehensive molecular dynamics simulation data for this compound is limited, molecular docking studies have been mentioned in the context of larger screening libraries. In one instance, a patent for indoleamine 2,3-dioxygenase (IDO) inhibitors describes molecular modeling studies, including docking, that were performed with a large library of compounds which included a cinnamimidamide derivative. google.com These studies utilized the GLIDE software to dock compounds into the active site of the human IDO protein, using the crystal structure of IDO complexed with a known inhibitor as a reference. google.com The goal of such studies is to predict the binding orientation and key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site.

In a separate study, researchers synthesized a series of novel indazole derivatives, one of which was a cinnamimidamide compound. aun.edu.eg Molecular docking studies were conducted on some of the most active compounds in this series against Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and c-Met kinase, all of which are important targets in cancer therapy. aun.edu.eg Although the specific docking results for the cinnamimidamide derivative were not detailed, this research highlights the application of molecular docking to understand the potential multi-targeted mechanism of action for this class of compounds. aun.edu.eg

Computational MethodProtein Target(s)Software/ToolContext of Study
Molecular DockingIndoleamine 2,3-dioxygenase (IDO)GLIDEVirtual screening of a large compound library. google.com
Molecular DockingCDK2, EGFR, c-MetMOE (Molecular Operating Environment)Investigation of potential anti-cancer activity of indazole derivatives. aun.edu.eg

Estimation of Binding Affinities and Free Energy Calculations

The estimation of binding affinity, often expressed as a binding free energy, is a critical step in computational drug design. While docking scores can provide a qualitative ranking of potential binders, more rigorous methods like free energy calculations are needed for more accurate predictions. There is no specific information available in the reviewed literature detailing the estimation of binding affinities or free energy calculations for this compound with any biological target.

Machine Learning and Artificial Intelligence Approaches for Drug-Target Interaction Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast datasets to predict drug-target interactions (DTIs), absorption, distribution, metabolism, and excretion (ADME) properties, and potential toxicity. These approaches can significantly accelerate the identification of promising drug candidates.

Currently, there are no specific published studies that have applied machine learning or AI models directly to predict the drug-target interactions of this compound. The application of such methods would typically involve training a model on a large dataset of known drug-target interactions and then using the model to predict the likelihood of this compound interacting with a panel of biological targets. Given the increasing use of these in silico techniques in early-phase drug discovery, it is plausible that such investigations will be undertaken in the future to explore the full therapeutic potential of this compound.

Development of Predictive Models for Cinnamimidamide-Target Interactions

The prediction of interactions between a drug candidate and its biological target is a cornerstone of computational drug discovery. nih.govarxiv.orgarxiv.org For this compound, the development of predictive models can help identify its potential protein targets and elucidate its mechanism of action. These models are broadly categorized into structure-based and ligand-based approaches. nih.gov

Structure-based methods are employed when the three-dimensional (3D) structure of the target protein is known. arxiv.org Techniques like molecular docking and molecular dynamics simulations can predict the binding affinity and mode of interaction of this compound within the active site of a protein. nih.gov Conversely, when the target structure is unknown, ligand-based methods become crucial. nih.gov These models rely on the principle that molecules with similar structures often exhibit similar biological activities. By comparing the physicochemical properties of this compound with those of known active compounds, it is possible to infer its potential targets. nih.gov

Machine learning and deep learning are increasingly being integrated into these predictive models, enhancing their accuracy and predictive power. nih.govarxiv.org Algorithms such as support vector machines, random forests, and neural networks can be trained on large datasets of known drug-target interactions to build robust predictive models for new compounds like this compound. nih.gov

Feature Engineering and Representation for Molecular and Protein Data (e.g., SMILES, Molecular Fingerprints, Amino Acid Sequences)

The efficacy of any predictive model is heavily dependent on the quality and representation of the input data. researchgate.net In the context of this compound and its potential protein targets, feature engineering plays a critical role in converting complex chemical and biological information into a format that machine learning algorithms can process.

For small molecules like this compound, several representation methods are commonly used:

SMILES (Simplified Molecular Input Line Entry System): This is a textual representation of the molecular structure, providing a simple and human-readable format.

Molecular Fingerprints: These are bit strings that encode the presence or absence of specific structural features or substructures within the molecule. nih.gov Popular examples include MACCS (Molecular ACCess System) keys and Extended-Connectivity Fingerprints (ECFPs). nih.govnih.gov These fingerprints are instrumental in similarity searching and quantitative structure-activity relationship (QSAR) modeling. nih.gov

For protein targets, the primary data representation is the amino acid sequence. arxiv.org From this sequence, various features can be extracted, such as amino acid composition, dipeptide composition, and physicochemical properties of the amino acids. arxiv.org These features capture essential information about the protein's structure and function, which is vital for predicting its interaction with ligands like this compound.

Table 1: Common Molecular and Protein Representations

Data TypeRepresentationDescription
Small MoleculeSMILESA string of characters representing the molecular structure.
Small MoleculeMolecular Fingerprints (e.g., MACCS, ECFP4)Binary vectors indicating the presence of specific substructures. nih.gov
ProteinAmino Acid SequenceThe linear sequence of amino acids that make up the protein. arxiv.org
ProteinAmino Acid CompositionThe percentage of each amino acid type within the protein sequence. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Cinnamimidamide Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgnih.gov By identifying the key molecular features that influence a compound's potency, QSAR models can guide the optimization of lead compounds and the design of new, more effective analogs. mdpi.com

Development of Predictive Models for Biological Activity

Data Set Collection: A series of cinnamimidamide analogs with experimentally determined biological activities (e.g., anticonvulsant activity) would be compiled. researchgate.net

Molecular Descriptor Calculation: A wide range of molecular descriptors, representing various physicochemical properties (e.g., steric, electrostatic, hydrophobic), would be calculated for each analog. nih.govresearchgate.net

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the cross-validated correlation coefficient (q²). researchgate.net

For instance, in a study on cinnamamides, a Comparative Molecular Similarity Indices Analysis (CoMSIA) model was developed that successfully predicted the anticonvulsant activities of a test set of compounds, demonstrating the potential of QSAR in this chemical class. researchgate.net

Identification of Key Molecular Descriptors Influencing Activity

A significant advantage of QSAR modeling is its ability to identify the key molecular features that are either beneficial or detrimental to the biological activity of a compound series. researchgate.net This is often visualized through contour maps, which highlight regions in 3D space where specific properties are correlated with activity.

In the CoMSIA study of cinnamamides, the contour maps revealed several key insights:

Steric Effects: The model indicated that bulky substituents at certain positions on the molecule could enhance biological activity, while steric hindrance in other areas was unfavorable. researchgate.net

Electrostatic Interactions: The maps highlighted regions where electropositive or electronegative groups would likely lead to increased or decreased activity, respectively. researchgate.net

Hydrogen Bonding: The analysis identified specific sites where hydrogen bond donors and acceptors were crucial for ligand-receptor binding and, consequently, for biological activity. researchgate.net

These findings provide a rational basis for the design of new cinnamimidamide analogs with potentially improved therapeutic properties. For example, by strategically adding or modifying functional groups based on the QSAR model's predictions, medicinal chemists can synthesize novel compounds with a higher probability of success. researchgate.net

Applications of Cinnamimidamide As Chemical Precursors and Building Blocks

Utility in the Synthesis of Heterocyclic Compounds

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, as these scaffolds are prevalent in a vast number of biologically active compounds and functional materials. nih.govnih.govmdpi.com Cinnamimidamide (B3282115), through its precursor cinnamamidoxime, provides a key entry point to several important classes of heterocycles.

Amidoximes, including cinnamamidoxime, are well-established precursors for the synthesis of 1,2,4-oxadiazolones. These heterocycles are recognized as valuable pharmacophores and can act as bioisosteric replacements for carboxylic acids, amides, or esters in drug design. nih.gov One common method involves the base-mediated carbonylative cyclization of an N-substituted amidoxime (B1450833) with a carbonylating agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This transformation provides a convenient route to 1,2,4-oxadiazol-5(4H)-ones. nih.gov

The general reaction scheme involves the activation of the amidoxime, followed by an intramolecular cyclization. The conditions for these reactions are often mild, making them suitable for a variety of substrates.

Table 1: Examples of Reagents for 1,2,4-Oxadiazolone Synthesis from Amidoximes

ReagentRoleReference
1,1'-Carbonyldiimidazole (CDI)Carbonylating agent nih.gov
Phosgene or its equivalentsCarbonylating agent
Base (e.g., Triethylamine)Promotes cyclization nih.gov

Recent research has also explored the synthesis of related 1,2,4-oxadiazin-5(6H)-one derivatives from amidoximes. For instance, the condensation of amidoximes with α-halocarboxylic acid esters has been optimized to produce these six-membered heterocycles in good yields. mdpi.com These compounds have shown potential as inhibitors of monoamine oxidase (MAO), highlighting their relevance in the development of treatments for neurological disorders. mdpi.comresearchgate.net

The utility of cinnamamidoxime extends beyond the synthesis of oxadiazolones. It serves as a versatile precursor for a range of other nitrogen-containing heterocycles. mdpi.com The amidoxime moiety can react with various electrophiles to construct different ring systems. For example, reactions with esters can lead to the formation of 1,2,4-oxadiazines. nih.gov

Furthermore, amidoximes are key intermediates in the synthesis of other important heterocyclic systems, such as:

1,2,4-Oxadiazoles: These can be synthesized from amidoximes through various methods, including one-pot syntheses with carboxylic acid derivatives or aldehydes, and oxidative cyclization reactions. nih.govmdpi.com Electrochemical methods have also been developed for the dehydrogenative cyclization of amidoximes to form 1,2,4-oxadiazoles under mild conditions. rsc.org

Benzimidazoles, 4-Aminoquinazolines, and 1-Aminoisoquinolines: N-substituted amidoximes are valuable building blocks for the synthesis of these fused heterocyclic systems. nih.gov

The versatility of amidoximes in heterocyclic synthesis makes them a valuable tool for chemists seeking to generate molecular diversity for drug discovery and other applications. nih.gov

Role in the Construction of Complex Organic Molecules

Beyond the synthesis of fundamental heterocyclic systems, the cinnamimidamide precursor, cinnamamidoxime, plays a role in the assembly of more intricate molecular architectures, including those found in natural products and drug candidates.

Amidines are a significant class of compounds due to their presence in numerous bioactive natural products. chemrxiv.org Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of amidines by combining three or more starting materials in a single step. chemrxiv.orgresearchgate.net Cinnamimidamide can be generated in situ from its precursor and utilized in such reactions.

A metal-free multicomponent strategy for the synthesis of sulfonyl amidines has been developed, which involves the coupling of amines, ketones, and azides. chemrxiv.org This approach allows for a high degree of modularity, enabling the rapid generation of a diverse library of amidine derivatives. chemrxiv.org The amidine functionality, which can be derived from cinnamimidoxime, is a key component in these convergent synthetic routes.

The synthesis of natural products and their analogues is a driving force in organic chemistry, often leading to the discovery of new therapeutic agents. nih.govrsc.orgrsc.orgpurdue.edu The heterocyclic and amidine moieties derived from cinnamimidamide precursors are found in a variety of natural products and are considered privileged scaffolds in drug discovery. nih.govresearchgate.netresearchgate.net

The integration of these structural motifs can be achieved through the strategic use of cinnamamidoxime in a synthetic sequence. For example, a heterocyclic ring formed from cinnamamidoxime could serve as a key structural element in the total synthesis of a complex natural product. nih.govnih.gov The ability to construct these scaffolds efficiently makes cinnamimidamide precursors valuable in programs aimed at synthesizing novel bioactive molecules. purdue.edu The sulfonamide scaffold, often found in conjunction with nitrogen-containing heterocycles, is another important feature in many FDA-approved drugs. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Cinnamimidamide Hydrochlorides

Integration with Advanced High-Throughput Screening Methodologies

The evolution of high-throughput screening (HTS) has revolutionized the initial stages of drug discovery, moving from laborious manual processes to highly automated and miniaturized assays. researchgate.net For cinnamimidamide (B3282115) hydrochloride and its analogues, the integration of advanced HTS platforms is a critical next step to efficiently explore their therapeutic potential across a vast biological landscape.

Modern HTS encompasses a suite of technologies, including automated liquid handlers, robotic plate movers, and sensitive multi-modal plate readers, capable of screening hundreds of thousands of compounds daily. nih.gov The application of these technologies to cinnamimidamide libraries can rapidly identify "hit" compounds with desired biological activity. This process significantly reduces the time and cost associated with early-stage drug discovery. researchgate.net

A key advancement in HTS is the use of high-content screening (HCS), which provides multiparametric data on cellular phenotypes. nih.gov Instead of a single endpoint, HCS platforms can simultaneously measure various cellular parameters such as viability, proliferation, apoptosis, and the expression of specific protein markers. nih.gov For cinnamimidamide hydrochloride, HCS can offer deeper insights into its mechanism of action by visualizing its effects on cellular morphology and function.

Furthermore, the development of sophisticated cell-based and whole-organism screening models, including 3D cultures like spheroids and organoids, and organisms such as zebrafish, offers more physiologically relevant systems for testing. nih.gov Screening this compound in these models could provide more predictive data on its efficacy and potential toxicity in a complex biological environment. The use of drug combination screening platforms, which employ full dose-response matrix schemes, can also identify synergistic or antagonistic interactions between this compound and other therapeutic agents. nih.gov

Table 1: Advanced High-Throughput Screening Techniques for this compound Research

HTS TechniqueDescriptionPotential Application for this compound
Automated Cellular Screening Utilizes robotic systems for rapid screening of compound libraries against various cell lines. researchgate.netTo identify cell lines particularly sensitive to this compound and its derivatives.
High-Content Screening (HCS) Employs automated microscopy and image analysis to extract multiparametric data from cells. nih.govTo elucidate the cellular mechanism of action by observing phenotypic changes.
3D Culture Screening Uses spheroids or organoids to mimic the in vivo environment more closely. nih.govTo assess the efficacy of this compound in a more physiologically relevant context.
Zebrafish Larvae Screening A whole-organism model that allows for the rapid assessment of compound effects on development and disease phenotypes. nih.govTo evaluate the in vivo activity and potential toxicity of this compound at an early stage.
Drug Combination Screening Systematically tests the effects of combining a primary drug with a library of other compounds. nih.govTo discover synergistic therapeutic combinations involving this compound.

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future development of this compound and its derivatives will heavily rely on the exploration of novel and sustainable synthetic pathways. Traditional methods for synthesizing amidines often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents, leading to low atom economy and significant waste generation. researchgate.net The principles of green chemistry are increasingly being applied to address these challenges, aiming to create more environmentally benign and efficient synthetic routes. nih.govrsc.org

Recent research has focused on developing metal-free, multicomponent strategies for amidine synthesis. researchgate.net These methods often utilize readily available starting materials and proceed under milder conditions, reducing the environmental impact. For instance, a novel rhodium(I)-catalyzed tandem reaction of azides with isonitriles and boronic acids has been developed to produce a wide range of N-substituted amidines. researchgate.net Another approach involves a copper-catalyzed protocol for the nucleophilic addition of amines to nitriles, which proceeds efficiently in a more environmentally friendly solvent. mdpi.com

Enzymatic synthesis represents a particularly promising avenue for the sustainable production of amide and amidine-containing compounds. nih.gov Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), have been shown to efficiently catalyze the formation of amide bonds under mild conditions and in green solvents like cyclopentyl methyl ether (CPME). nih.gov This enzymatic approach offers high conversion rates and yields, often without the need for extensive purification steps. nih.gov Adapting such enzymatic methods for the synthesis of this compound could significantly improve the sustainability of its production.

The development of chemoenzymatic processes, which combine the selectivity of enzymes with the efficiency of chemical catalysis, also holds great potential. rsc.org These one-pot processes can generate activated coupling partners in situ, streamlining the synthesis and reducing waste. rsc.org

Table 2: Emerging Sustainable Synthesis Strategies for Amidine Compounds

Synthetic StrategyKey FeaturesPotential for this compound Synthesis
Metal-Free Multicomponent Reactions Utilizes readily available reagents, avoids toxic metal catalysts, and often proceeds in a single step. researchgate.netOffers a more atom-economical and environmentally friendly route to diverse cinnamimidamide analogues.
Copper-Catalyzed Amine Addition to Nitriles Employs a less toxic metal catalyst and can be performed in greener solvents. mdpi.comProvides an efficient and more sustainable alternative to traditional nitrile-to-amidine conversions.
Enzymatic Amidation Uses biocatalysts for high selectivity and mild reaction conditions, generating minimal waste. nih.govCould enable a highly sustainable and efficient synthesis of this compound with high purity.
Chemoenzymatic Synthesis Combines chemical and enzymatic steps in a one-pot reaction to improve efficiency and reduce purification needs. rsc.orgCould streamline the synthesis of complex cinnamimidamide derivatives with high chemoselectivity.

Development of Advanced Computational Models for Cinnamimidamide Design

Computational modeling and in silico techniques are becoming indispensable tools in modern drug discovery, offering the ability to rationalize experimental findings and guide the design of new molecules with improved properties. nih.gov For this compound, the development of advanced computational models can accelerate the discovery of novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies. If the three-dimensional structure of a biological target for this compound is known, SBDD methods like molecular docking can be used to predict the binding mode and affinity of new analogues. This allows for the rational design of modifications to the cinnamimidamide scaffold to optimize interactions with the target protein.

In the absence of a known target structure, LBDD approaches such as quantitative structure-activity relationship (QSAR) modeling can be employed. QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized analogues. Pharmacophore modeling, another LBDD technique, identifies the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to screen virtual libraries for new potential hits.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound and its interaction with biological targets over time. These simulations can reveal important information about the stability of the compound-target complex and the conformational changes that occur upon binding.

The integration of artificial intelligence (AI) and machine learning (ML) is further enhancing the power of computational drug design. AI/ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds with greater accuracy and speed than traditional methods.

Expanding the Scope of Biological Targets and Mechanistic Studies

A critical aspect of future research on this compound will be to expand the understanding of its biological targets and elucidate its mechanism of action. nih.gov While initial studies may have identified a primary target, it is crucial to investigate potential off-target effects and explore a broader range of biological pathways that may be modulated by this compound class.

Chemical proteomics approaches are powerful tools for identifying the direct binding partners of small molecules within a complex cellular environment. frontiersin.org Techniques such as affinity chromatography-mass spectrometry, where a cinnamimidamide-based probe is used to "pull down" its interacting proteins, can reveal novel biological targets.

Insights can also be drawn from related compounds. For example, cinnamaldehyde (B126680), a structurally related natural product, has been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govnih.gov Mechanistic studies have revealed that cinnamaldehyde can modulate key signaling pathways, such as inhibiting the NF-κB pathway, and induce apoptosis in cancer cells. nih.govnih.gov Investigating whether this compound shares these or has distinct mechanisms of action will be a key area of future research.

In-depth mechanistic studies will involve a combination of biochemical and cell-based assays. For instance, if this compound is found to inhibit an enzyme, kinetic studies can determine the type of inhibition. In cellular models, techniques like Western blotting, qPCR, and reporter gene assays can be used to investigate the effect of the compound on specific signaling pathways and gene expression profiles. The identification of the precise molecular targets and understanding the downstream cellular consequences of their modulation are essential for the rational development of this compound as a therapeutic agent. researchgate.net

Q & A

[Basic] What experimental parameters should be prioritized to optimize the synthesis of Cinnamimidamide hydrochloride?

To achieve high yield and purity, employ factorial design to evaluate critical variables such as reaction temperature, solvent polarity, and stoichiometric ratios of reactants. For example, a central composite design can identify interactions between variables, while ANOVA validates their significance. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) ensures impurity removal .

[Basic] Which spectroscopic and chromatographic methods are most reliable for structural characterization?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for backbone analysis), high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and infrared (IR) spectroscopy to identify functional groups (e.g., amidine C=N stretches). Cross-validate results with X-ray crystallography if single crystals are obtainable. For purity assessment, use HPLC with a C18 column and UV detection at 210–260 nm .

[Advanced] How should researchers resolve contradictions between bioactivity data from in vitro versus cell-based assays?

Discrepancies often arise from differences in membrane permeability or metabolic stability. Conduct orthogonal assays:

  • Measure solubility and logP to assess bioavailability.
  • Use fluorescence-based cellular uptake assays (e.g., confocal microscopy with tagged derivatives).
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

[Advanced] What experimental design principles apply to formulating this compound for controlled drug delivery?

Adopt a quality-by-design (QbD) approach:

  • Define critical quality attributes (CQAs) like dissolution rate and particle size.
  • Optimize polymer matrices (e.g., PLGA or chitosan) using response surface methodology.
  • Assess in vitro release kinetics (e.g., USP Apparatus II at 37°C, pH 6.8 buffer) and correlate with in vivo pharmacokinetic models (e.g., compartmental analysis in rodents) .

[Basic] What protocols ensure stability of this compound under varying storage conditions?

Conduct accelerated stability studies per ICH guidelines:

  • Expose samples to 40°C/75% RH for 6 months.
  • Monitor degradation via HPLC and identify byproducts using LC-MS/MS.
  • Use differential scanning calorimetry (DSC) to detect polymorphic transitions. Stabilizers like mannitol or cyclodextrins can mitigate hydrolysis .

[Advanced] How can computational methods predict the reactivity of this compound with biological targets?

Perform molecular docking (AutoDock Vina or Schrödinger Suite) against target proteins using optimized force fields (AMBER or CHARMM). Validate predictions with molecular dynamics (MD) simulations (NAMD or GROMACS) to assess binding stability. Pair with free-energy perturbation (FEP) calculations for affinity quantification .

[Basic] What safety protocols are essential for handling this compound in laboratory settings?

  • Follow OSHA-compliant SOPs: use nitrile gloves (tested for chemical permeation), fume hoods for weighing, and spill kits with inert adsorbents.
  • Conduct regular hazard assessments (e.g., LD₅₀ determination in C. elegans models).
  • Train personnel in emergency procedures (e.g., eye irrigation with saline for accidental exposure) .

[Advanced] How can researchers validate the specificity of this compound in complex biological matrices?

Develop a LC-MS/MS method with multiple reaction monitoring (MRM):

  • Spike plasma/serum samples with isotopically labeled internal standards (e.g., ¹³C₆-Cinnamimidamide).
  • Optimize solid-phase extraction (SPE) protocols (C18 cartridges, methanol elution).
  • Validate selectivity, matrix effects, and recovery per FDA bioanalytical guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.